1-Naphthalenesulfonic acid, 5-((1,3-dioxobutyl)amino)-, monoammonium salt
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Overview
Description
1-Naphthalenesulfonic acid, 5-((1,3-dioxobutyl)amino)-, monoammonium salt is a chemical compound with the molecular formula C14H13NO5S.H3N. It is known for its applications in various scientific fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a naphthalene ring, a sulfonic acid group, and an amino group attached to a dioxobutyl moiety.
Preparation Methods
The synthesis of 1-Naphthalenesulfonic acid, 5-((1,3-dioxobutyl)amino)-, monoammonium salt involves several steps. The primary synthetic route includes the sulfonation of naphthalene, followed by the introduction of the dioxobutyl amino group. The reaction conditions typically involve the use of strong acids and controlled temperatures to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis.
Chemical Reactions Analysis
1-Naphthalenesulfonic acid, 5-((1,3-dioxobutyl)amino)-, monoammonium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonic acid group can participate in substitution reactions, often with nucleophiles under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Naphthalenesulfonic acid, 5-((1,3-dioxobutyl)amino)-, monoammonium salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthalenesulfonic acid, 5-((1,3-dioxobutyl)amino)-, monoammonium salt involves its interaction with specific molecular targets. The sulfonic acid group can form strong interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The dioxobutyl amino group may also play a role in the compound’s biological effects by interacting with cellular components.
Comparison with Similar Compounds
1-Naphthalenesulfonic acid, 5-((1,3-dioxobutyl)amino)-, monoammonium salt can be compared with other similar compounds, such as:
1-Naphthalenesulfonic acid: Lacks the dioxobutyl amino group, making it less versatile in certain applications.
5-Amino-1-naphthalenesulfonic acid: Contains an amino group but lacks the dioxobutyl moiety, affecting its reactivity and interactions.
Naphthalene-1-sulfonic acid: A simpler structure with different chemical properties and applications.
The unique combination of functional groups in this compound makes it particularly valuable for specific scientific and industrial applications.
Properties
CAS No. |
147152-83-8 |
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Molecular Formula |
C14H16N2O5S |
Molecular Weight |
324.35 g/mol |
IUPAC Name |
azanium;5-(3-oxobutanoylamino)naphthalene-1-sulfonate |
InChI |
InChI=1S/C14H13NO5S.H3N/c1-9(16)8-14(17)15-12-6-2-5-11-10(12)4-3-7-13(11)21(18,19)20;/h2-7H,8H2,1H3,(H,15,17)(H,18,19,20);1H3 |
InChI Key |
LXZYUTZJSPELPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=CC2=C1C=CC=C2S(=O)(=O)[O-].[NH4+] |
Origin of Product |
United States |
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